molecular formula C18H18FNO5 B1351528 3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid CAS No. 332052-74-1

3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid

Cat. No.: B1351528
CAS No.: 332052-74-1
M. Wt: 347.3 g/mol
InChI Key: ACTVIHDNOUGKEQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a dimethoxyphenyl group, a fluoro-benzoyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a condensation reaction with a suitable reagent to form the corresponding dimethoxyphenyl intermediate.

    Introduction of the Fluoro-benzoyl Group: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to introduce the fluoro-benzoyl group.

    Formation of the Propanoic Acid Moiety: The final step involves the reaction of the intermediate with a propanoic acid derivative, such as ethyl 3-bromopropanoate, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluoro-benzoyl group to a fluoro-benzyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of fluoro-benzyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-3-[(4-chloro-benzoyl)amino]propanoic acid: Similar structure but with a chloro group instead of a fluoro group.

    3-(3,4-Dimethoxyphenyl)-3-[(4-methyl-benzoyl)amino]propanoic acid: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness

3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid is unique due to the presence of the fluoro-benzoyl group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5/c1-24-15-8-5-12(9-16(15)25-2)14(10-17(21)22)20-18(23)11-3-6-13(19)7-4-11/h3-9,14H,10H2,1-2H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTVIHDNOUGKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101181486
Record name β-[(4-Fluorobenzoyl)amino]-3,4-dimethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332052-74-1
Record name β-[(4-Fluorobenzoyl)amino]-3,4-dimethoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332052-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-[(4-Fluorobenzoyl)amino]-3,4-dimethoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101181486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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